6,8-Dichloro-3-cyanochromone CAS 72798-32-4
6,8-Dichloro-3-cyanochromone CAS 72798-32-4
An In-depth Technical Guide to 6,8-Dichloro-3-cyanochromone (CAS 72798-32-4)
Executive Summary
6,8-Dichloro-3-cyanochromone is a highly functionalized heterocyclic compound built upon the privileged chromone scaffold. Its unique electronic properties, imparted by two chlorine atoms, a nitrile group, and a conjugated ketone, make it a valuable and reactive intermediate in synthetic chemistry. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, and a detailed exploration of its current and potential applications. Primarily utilized as a building block, this molecule serves as a critical starting point for the development of advanced materials, agrochemicals, and novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic versatility and biological potential of this compound.
The Chromone Scaffold: A Foundation of Pharmacological Privilege
The chromone (4H-chromen-4-one) core is a recurring motif in a vast number of natural products and synthetic molecules, endowing them with a broad spectrum of biological activities.[3][4] This benzo-γ-pyrone skeleton is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets, making it an attractive framework for drug design.[5] Derivatives have demonstrated pharmacological potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents.[4] The specific substitution pattern on the chromone ring system plays a critical role in modulating this activity, allowing for the fine-tuning of a molecule's therapeutic properties.[5] The subject of this guide, 6,8-dichloro-3-cyanochromone, is a synthetically-derived variant engineered for high reactivity and potential as a precursor to novel bioactive compounds.
Physicochemical and Structural Properties
6,8-Dichloro-3-cyanochromone is a white crystalline solid at room temperature.[1][6] The incorporation of electron-withdrawing chlorine atoms at the 6 and 8 positions, combined with the cyano group at the 3 position, significantly influences the molecule's reactivity and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 72798-32-4 | [1] |
| Molecular Formula | C₁₀H₃Cl₂NO₂ | [1] |
| Molecular Weight | 240.05 g/mol | [1] |
| IUPAC Name | 6,8-dichloro-4-oxochromene-3-carbonitrile | [2] |
| Synonyms | 3-Cyano-6,8-dichlorochromone | [7] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 169-180 °C | [1][6][8] |
| Purity | ≥ 98% (HPLC) | [1] |
| SMILES | C1=C(C=C(C2=C1C(=O)C(=CO2)C#N)Cl)Cl | [2] |
| InChI Key | YERQUFAYRCSXEQ-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
The synthesis of 6,8-dichloro-3-cyanochromone is not explicitly detailed in publicly available literature. However, a robust and logical synthetic route can be designed based on well-established transformations of substituted 2-hydroxyacetophenones, which are common precursors for chromone synthesis.[9]
Proposed Synthetic Pathway
The most logical pathway involves a two-step process starting from 2-hydroxy-3,5-dichloroacetophenone. The first step is a Vilsmeier-Haack formylation to construct the 3-formylchromone intermediate, followed by conversion of the aldehyde to a nitrile.
Figure 1: Proposed two-step synthesis workflow for 6,8-dichloro-3-cyanochromone.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative methodology derived from standard procedures for chromone synthesis.[9] Researchers should perform their own optimization.
Step 1: Synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-hydroxy-3,5-dichloroacetophenone (1 equivalent) in DMF or a suitable solvent like dichloromethane and add it dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. The progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate of the 3-formylchromone intermediate will form.
-
Purification: Filter the crude solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the pure intermediate.
Step 2: Synthesis of 6,8-Dichloro-3-cyanochromone
-
Reaction Setup: In a round-bottom flask, suspend the 6,8-dichloro-3-formylchromone intermediate (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a solvent such as formic acid or pyridine.
-
Dehydration/Conversion: Heat the mixture to reflux for 2-4 hours. The aldehyde is converted to an oxime, which then dehydrates in situ to the nitrile.
-
Workup: After cooling, pour the reaction mixture into cold water. The product will precipitate out of the solution.
-
Final Purification: Filter the solid product, wash with water, and dry. Recrystallization from a solvent system like ethanol/water or purification via column chromatography will yield the final, high-purity 6,8-dichloro-3-cyanochromone.[1]
Spectroscopic Characterization
While specific high-resolution spectra for 6,8-dichloro-3-cyanochromone are not widely published, characterization would rely on standard analytical techniques. The expected spectral features can be inferred from the unsubstituted analogue, chromone-3-carbonitrile.[9]
| Technique | Unsubstituted Analogue Data (Chromone-3-carbonitrile)[9] | Expected Features for 6,8-Dichloro-3-cyanochromone |
| IR (ν_max/cm⁻¹) | 2239 (C≡N), 1658 (C=O) | Sharp C≡N stretch (~2240 cm⁻¹), strong C=O stretch (~1660 cm⁻¹), C-Cl stretches in the fingerprint region. |
| ¹H NMR (DMSO-d₆) | δ 9.26 (s, 1H, H-2), 8.08 (dd, 1H, H-5), 7.91 (m, 1H, H-7), 7.76 (d, 1H, H-6), 7.60 (dt, 1H, H-8) | δ ~9.3 (s, 1H, H-2), δ ~8.0-8.2 (d, 1H, H-5 or H-7), δ ~7.8-8.0 (d, 1H, H-5 or H-7). The aromatic protons will appear as doublets due to splitting only from each other. |
| ¹³C NMR (DMSO-d₆) | δ 172.99 (C-4), 165.86 (C-2), 113.66 (CN), 101.49 (C-3) | Carbon signals for C-6 and C-8 will be significantly downfield due to deshielding from chlorine. The carbonyl (C-4) and nitrile (CN) carbons will be readily identifiable. |
| Mass Spec (MS) | - | Expected molecular ion peak (M⁺) at m/z 239 and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. |
Chemical Reactivity and Synthetic Utility
The chemical architecture of 6,8-dichloro-3-cyanochromone makes it a versatile synthetic intermediate. The chromone ring is electron-deficient due to the influence of the carbonyl group, the cyano group, and the two chlorine atoms. This electronic profile dictates its reactivity, primarily as an electrophile.
Figure 2: Key sites of chemical reactivity on the 6,8-dichloro-3-cyanochromone scaffold.
The primary applications of this compound stem from its ability to act as a building block for more complex molecules.[1]
-
Heterocycle Synthesis: The C2-C3 double bond is susceptible to Michael addition, and the C4-carbonyl can undergo condensation reactions. This allows the molecule to be a precursor for fused heterocyclic systems like chromenopyridines, which also possess significant biological activity.[10]
-
Functional Group Interconversion: The cyano group at the C-3 position is a versatile handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, greatly expanding the synthetic possibilities.[9]
Biological Significance and Therapeutic Potential
While 6,8-dichloro-3-cyanochromone is primarily an intermediate, its structural motifs are found in many potent bioactive molecules. Its value in drug discovery lies in providing a rigid, dichlorinated core that can be elaborated to target specific biological pathways.[2]
Postulated Mechanisms of Action
The combination of the chromone core, halogen substituents, and a cyano group suggests potential for inhibiting several key enzyme families implicated in disease.
-
Kinase Inhibition: The 3-cyano group is a feature found in numerous kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of a target kinase.[11][12] Derivatives of 6,8-dichloro-3-cyanochromone could be designed to target kinases involved in cancer cell proliferation, such as EGFR or BRAF.[12]
-
Topoisomerase Inhibition: Halogenated chromone derivatives have been investigated as potential topoisomerase inhibitors.[13] These enzymes are critical for managing DNA topology during replication, and their inhibition is a validated anti-cancer strategy. The planar structure of the chromone core is suitable for intercalation with DNA, while appended side chains could interact with the enzyme itself.
Figure 3: Diagram illustrating the hypothetical mechanism of a 6,8-dichloro-3-cyanochromone derivative as a kinase inhibitor.
Applications in Drug Discovery Programs
The compound is commercially marketed as a key intermediate for synthesizing pharmaceuticals with potential anti-inflammatory and anti-cancer activities.[1][2]
-
Oncology: The potential to generate libraries of kinase or topoisomerase inhibitors makes this a valuable starting material for oncology research.[13]
-
Inflammation: Chromone derivatives have a long history as anti-inflammatory agents. This scaffold can be used to develop inhibitors of enzymes like lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways.
Utility in Materials Science and Agrochemicals
Beyond pharmaceuticals, the rigid, planar, and electron-deficient nature of 6,8-dichloro-3-cyanochromone makes it useful in other chemical industries.
-
Dyes and Pigments: The chromone system is a chromophore. Further derivatization can lead to the creation of novel fluorescent dyes and stable organic pigments for advanced materials, including polymers and coatings.[1][2]
-
Agrochemicals: It is cited as a building block for formulating agrochemicals, likely for pest control, leveraging the known biocidal properties of related heterocyclic compounds.[2]
Conclusion and Future Outlook
6,8-Dichloro-3-cyanochromone (CAS 72798-32-4) is more than a simple chemical; it is a highly engineered platform for innovation. Its value is rooted in its synthetic accessibility and the strategic placement of reactive functional groups on a pharmacologically privileged core. For the medicinal chemist, it offers a robust starting point for creating libraries of potential kinase or topoisomerase inhibitors. For the materials scientist, it provides a stable, tunable core for developing new functional dyes. Future research will likely focus on exploiting its reactivity to build novel, complex heterocyclic systems and screening these new chemical entities against a wider array of biological targets to unlock their full therapeutic and commercial potential.
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